2-(2-(1H-Pyrazol-1-yl)ethoxy)aniline
Overview
Description
2-(2-(1H-Pyrazol-1-yl)ethoxy)aniline is a chemical compound that belongs to the class of pyrazole derivatives. Pyrazole is a five-membered aromatic heterocyclic compound containing two nitrogen atoms. This compound is known for its diverse pharmacological properties and is used in various scientific research applications.
Preparation Methods
The synthesis of 2-(2-(1H-Pyrazol-1-yl)ethoxy)aniline typically involves the nucleophilic substitution reaction of 2-chloroethanol with 1H-pyrazole to form 2-(1H-pyrazol-1-yl)ethanol. This intermediate is then reacted with aniline under basic conditions to yield the final product. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate and a solvent like ethanol or methanol .
Chemical Reactions Analysis
2-(2-(1H-Pyrazol-1-yl)ethoxy)aniline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: It can undergo substitution reactions where the pyrazole ring or the aniline moiety is substituted with different functional groups.
Scientific Research Applications
2-(2-(1H-Pyrazol-1-yl)ethoxy)aniline has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: This compound has shown potential in biological studies due to its ability to interact with various biological targets.
Mechanism of Action
The mechanism of action of 2-(2-(1H-Pyrazol-1-yl)ethoxy)aniline involves its interaction with specific molecular targets. For instance, in antileishmanial and antimalarial activities, it interacts with enzymes and proteins essential for the survival of the parasites. The compound’s structure allows it to bind to these targets, inhibiting their function and leading to the death of the parasites .
Comparison with Similar Compounds
2-(2-(1H-Pyrazol-1-yl)ethoxy)aniline can be compared with other pyrazole derivatives such as:
Pyrazoline: A reduced form of pyrazole, which is not aromatic due to the lack of conjugation.
Pyrazolidine: Another reduced form of pyrazole, also non-aromatic.
Pyrazolone: An oxidized form of pyrazole, which has different chemical properties compared to pyrazole.
These compounds share a similar core structure but differ in their chemical reactivity and biological activities, making this compound unique in its applications and properties.
Properties
IUPAC Name |
2-(2-pyrazol-1-ylethoxy)aniline | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O/c12-10-4-1-2-5-11(10)15-9-8-14-7-3-6-13-14/h1-7H,8-9,12H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IYYONLRADOVHNG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)N)OCCN2C=CC=N2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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